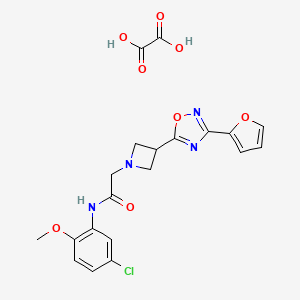

![molecular formula C9H11Cl2N3 B2752247 [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate CAS No. 51746-93-1](/img/structure/B2752247.png)

[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

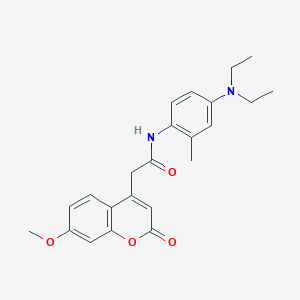

“[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Physical And Chemical Properties Analysis

“[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” has a molecular formula of C9H13Cl2N3O and a molecular weight of 250.12502 .Applications De Recherche Scientifique

Antimicrobial Activity

Imidazole derivatives exhibit antibacterial, antimycobacterial, and antifungal properties. Researchers have synthesized novel imidazole-containing compounds and evaluated their efficacy against various pathogens .

Cancer Research

Imidazole-based compounds are investigated as potential inhibitors of enzymes involved in cancer progression. For instance, the epidermal growth factor receptor (EGFR) enzyme is a promising target for anticancer drugs, and innovative EGFR inhibitors are being designed and synthesized .

Metal-Organic Frameworks (MOFs)

Imidazole-containing organic ligands contribute to the formation of MOFs. These crystalline materials have applications in gas storage, catalysis, and drug delivery. Researchers have synthesized MOFs using imidazole-based ligands, such as 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) .

Protein Targeting and Drug Discovery

Imidazole derivatives can covalently interact with specific protein residues. For example, newly synthesized compounds have been explored as inhibitors of p97, a protein involved in cellular processes. These inhibitors may aid in biological studies and drug development .

Mécanisme D'action

Target of Action

The primary target of [3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate is the C522 residue of p97 . This protein plays a crucial role in various cellular processes, including protein degradation and cell cycle regulation.

Mode of Action

The compound interacts with its target by forming a C-N bond between the nitrogen of the amino group and the carbonyl carbon . This interaction leads to changes in the protein’s function, affecting the cellular processes it regulates.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with p97. By targeting the C522 residue of p97, the compound can potentially alter protein degradation and cell cycle regulation, leading to various cellular effects .

Safety and Hazards

While specific safety and hazards information for “[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate” is not available, general safety measures for handling chemicals should be followed. This includes avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

3-(1H-imidazol-5-yl)aniline;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3.2ClH.H2O/c10-8-3-1-2-7(4-8)9-5-11-6-12-9;;;/h1-6H,10H2,(H,11,12);2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPCXJMPHLPMCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CN=CN2.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate | |

CAS RN |

51746-93-1 |

Source

|

| Record name | 3-(1H-imidazol-4-yl)aniline dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)

![5-Oxaspiro[3.4]octane-6-one](/img/structure/B2752169.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2752179.png)

![2-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2752186.png)